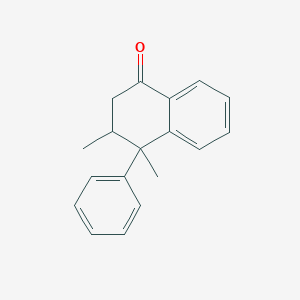

3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one

Descripción general

Descripción

“3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of the phenyl group and the two methyl groups on the naphthalene ring can influence the compound’s chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” typically involves multi-step organic reactions. One possible route could be:

Aldol Condensation: Starting with a suitable naphthaldehyde and acetophenone derivative, an aldol condensation can be performed to form an intermediate.

Cyclization: The intermediate can undergo cyclization to form the naphthalenone structure.

Hydrogenation: The final step may involve hydrogenation to reduce any double bonds and form the dihydro compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce fully saturated hydrocarbons.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology and Medicine

Pharmaceutical Research: Potential use in the development of new drugs or as a model compound in drug discovery.

Biological Activity Studies: Investigating its effects on biological systems.

Industry

Material Science: Possible applications in the development of new materials with specific properties.

Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Mecanismo De Acción

The mechanism of action for “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes or Receptors: Influencing biological pathways.

Chemical Reactivity: Participating in chemical reactions that alter its structure and function.

Comparación Con Compuestos Similares

Similar Compounds

Naphthalenones: Compounds with similar naphthalene ring structures.

Phenyl Substituted Compounds: Compounds with phenyl groups attached to various ring systems.

Uniqueness

The specific arrangement of the phenyl and methyl groups in “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” can impart unique chemical properties and reactivity compared to other similar compounds.

Actividad Biológica

3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one (CAS: 1951444-96-4) is a polycyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3,4-dimethyl-4-phenyl-3,4-dihydronaphthalen-1(2H)-one

- Molecular Formula : C18H18O

- Molecular Weight : 250.34 g/mol

- Purity : Typically ≥ 95% in commercial preparations .

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods often involve multi-step reactions that utilize Friedel-Crafts acylation and other cyclization techniques. For instance, one efficient method involves the use of metal-catalyzed reactions under mild conditions to achieve high yields .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains and fungi. For example:

- Antibacterial Activity : In vitro tests revealed that derivatives of naphthalene compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Specific IC50 values were noted for resistant strains .

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against pathogenic fungi. Its mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of cell wall synthesis.

Antiparasitic Activity

Research indicates that certain derivatives related to this compound possess antiparasitic effects against protozoan parasites such as Leishmania species. The IC50 values for these activities suggest a promising avenue for further drug development .

Case Studies

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies indicate moderate cytotoxicity in mammalian cell lines at high concentrations; however, further studies are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

3,4-dimethyl-4-phenyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-13-12-17(19)15-10-6-7-11-16(15)18(13,2)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCVJQZHRUAYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C2C1(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.